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molecular formula C10H13NO3 B8702883 Ethyl N-[3-(hydroxymethyl)phenyl]carbamate

Ethyl N-[3-(hydroxymethyl)phenyl]carbamate

Cat. No. B8702883
M. Wt: 195.21 g/mol
InChI Key: YEUDKWHJWWWZBG-UHFFFAOYSA-N
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Patent
US08445489B2

Procedure details

50 g (406 mmol) of 3-aminobenzyl alcohol are suspended in 750 ml of dichloromethane under a nitrogen atmosphere and stirred at room temperature for 30 min and subsequently cooled to 0° C. 49 g (452 mmol) of ethyl chloroformate are slowly added dropwise. After the addition, the reaction mixture is stirred for 20 h and at the same time slowly warmed to room temperature. 300 ml of 1M potassium carbonate solution are added to the suspension formed (evolution of gas!). The organic phase is separated off, the aqueous phase is extracted with 200 ml of dichloromethane, the combined organic phases are washed with saturated sodium chloride solution, dried over sodium sulfate, and the solvent is distilled off.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12].C(=O)([O-])[O-].[K+].[K+]>ClCCl>[OH:6][CH2:5][C:4]1[CH:3]=[C:2]([NH:1][C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH:9]=[CH:8][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC=1C=C(CO)C=CC1
Step Two
Name
Quantity
49 g
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
750 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled to 0° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 20 h and at the same time
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to room temperature
CUSTOM
Type
CUSTOM
Details
formed (evolution of gas!)
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 200 ml of dichloromethane
WASH
Type
WASH
Details
the combined organic phases are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OCC=1C=C(C=CC1)NC(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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